![molecular formula C8H9FO3S B2810669 Methanesulfonic acid 3-fluoro-benzyl ester CAS No. 1000370-26-2](/img/structure/B2810669.png)
Methanesulfonic acid 3-fluoro-benzyl ester
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Overview
Description
Methanesulfonic acid 3-fluoro-benzyl ester is a chemical compound. Methanesulfonic acid, the parent compound, is an organosulfuric, colorless liquid with the molecular formula CH3SO3H . It is the simplest of the alkylsulfonic acids . Salts and esters of methanesulfonic acid are known as mesylates .
Synthesis Analysis
The synthesis of fluorinated compounds, including this compound, has attracted attention from biologists and chemists . Enzymatic synthesis methods are significant for the synthesis of fluorinated compounds . Two main strategies exist for the enzymatic synthesis of fluorinated compounds: (1) C-F bonds are directly formed to obtain fluorine-containing compounds. (2) Complex fluorinated compounds are synthesized from simple fluorine-containing modules .Molecular Structure Analysis
The molecular formula of Methanesulfonic acid is CH3SO3H . The structure is H3C−S(=O)2−OH . The molecular weight of Methanesulfonic acid is 398.449 Da .Chemical Reactions Analysis
Esters, including this compound, are known for their reactivity . They are often used in various chemical reactions, including esterification . The general mechanism of ester reactions involves nucleophilic attack on the carbonyl and the removal of the leaving group .Physical And Chemical Properties Analysis
Methanesulfonic acid is a clear, colorless liquid . It is miscible with water and has a density of 1.48 g/cm3 . It has a melting point of 17 to 19 °C and a boiling point of 167 °C at 10 mmHg . Esters of low molar mass are somewhat soluble in water .Mechanism of Action
Safety and Hazards
Future Directions
Methanesulfonic acid is a green acid with a high solubility for several specialty and base metals, making it an interesting leaching agent for metals . It is safer and less toxic than the mineral acids currently employed for leaching metals from primary and secondary sources . Future research may focus on the development of novel, electrochemical methods to produce Methanesulfonic acid .
properties
IUPAC Name |
(3-fluorophenyl)methyl methanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO3S/c1-13(10,11)12-6-7-3-2-4-8(9)5-7/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGPIYKVKXFLOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1=CC(=CC=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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